molecular formula C21H25ClN2O3S B2852112 4-(3-(4-chlorophenyl)azepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1797027-11-2

4-(3-(4-chlorophenyl)azepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No. B2852112
CAS RN: 1797027-11-2
M. Wt: 420.95
InChI Key: LFMNOFNXSIRDBU-UHFFFAOYSA-N
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Description

4-(3-(4-chlorophenyl)azepane-1-carbonyl)-N,N-dimethylbenzenesulfonamide, also known as CP-154,526, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent and selective antagonist of the neuropeptide corticotropin-releasing factor (CRF), which is involved in the regulation of stress and anxiety responses.

Scientific Research Applications

Docking Studies and Molecular Structure Analysis

Research has explored the docking studies and crystal structure of tetrazole derivatives, including compounds with structural motifs similar to the target molecule. Such studies are crucial for understanding how these compounds interact with biological targets, such as enzymes. For instance, the study by Al-Hourani et al. (2015) demonstrated the crystal structure of tetrazole derivatives and their potential as COX-2 inhibitors through molecular docking studies, highlighting their significance in drug design and development (Al-Hourani et al., 2015).

Synthesis and Reactivity of Sulfonamide Derivatives

Another area of interest is the synthesis and reactivity of sulfonamide derivatives. Sapegin et al. (2018) investigated the ring-forming cascade reactions leading to polycyclic oxazepine-based sulfonamides, showcasing their application as carbonic anhydrase inhibitors. This study indicates the potential of sulfonamide derivatives in therapeutic contexts, offering insights into their chemical reactivity and application in creating pharmacologically active molecules (Sapegin et al., 2018).

Photochemical Reactions and Molecular Interactions

The generation and reactivity of cations through photolysis, as explored by Guizzardi et al. (2001), provide a basis for understanding the photochemical behavior of chloroaniline derivatives. Such studies are crucial for elucidating the mechanisms of photoinduced reactions and their implications for chemical synthesis and environmental chemistry (Guizzardi et al., 2001).

Kinetic Investigations and Molecular Electronics

The research on the synthesis, molecular-electronic structure, and kinetic investigation of sterically hindered isomeric forms of sulfonamide derivatives by Rublova et al. (2017) illustrates the significance of understanding the structural and electronic properties of such compounds. This knowledge is instrumental in designing molecules with desired reactivity and properties for applications in molecular electronics and material science (Rublova et al., 2017).

properties

IUPAC Name

4-[3-(4-chlorophenyl)azepane-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c1-23(2)28(26,27)20-12-8-17(9-13-20)21(25)24-14-4-3-5-18(15-24)16-6-10-19(22)11-7-16/h6-13,18H,3-5,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMNOFNXSIRDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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